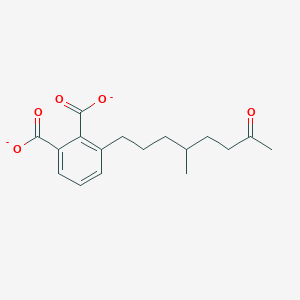
Mono-(4-methyl-7-oxooctyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-(4-methyl-7-oxooctyl)phthalate is a chemical compound with the molecular formula C17H22O5 and a molecular weight of 306.35 g/mol . It is a phthalate ester, which is commonly used as a plasticizer in various industrial applications. This compound is known for its hydrophobic and lipophilic properties, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4-methyl-7-oxooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, extraction, and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Mono-(4-methyl-7-oxooctyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Mono-(4-methyl-7-oxooctyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its effects on cellular processes and as a potential endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic properties.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate involves its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. It interferes with nuclear receptors in various neural structures, affecting brain functions and potentially leading to neurological disorders . The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mono-isononyl phthalate (MiNP)
- Di-isononyl phthalate (DiNP)
- Mono-2-ethylhexyl phthalate (MEHP)
- Di-2-ethylhexyl phthalate (DEHP)
Uniqueness
Mono-(4-methyl-7-oxooctyl)phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its hydrophobic and lipophilic nature makes it particularly suitable for applications requiring high solubility in organic solvents and compatibility with various polymers . Additionally, its potential as an endocrine disruptor and its effects on neurological processes set it apart from other phthalate esters .
Propriétés
Numéro CAS |
936022-00-3 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |
Clé InChI |
UFUNVAIKYOYYBB-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C |
SMILES canonique |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP), 7-oxo-MiNP; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















